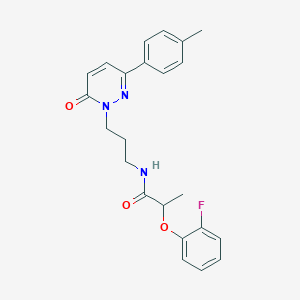

2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide

Descripción

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-16-8-10-18(11-9-16)20-12-13-22(28)27(26-20)15-5-14-25-23(29)17(2)30-21-7-4-3-6-19(21)24/h3-4,6-13,17H,5,14-15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVJHZVUYKYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C(C)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

The compound 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide has garnered attention in scientific research due to its potential applications in various therapeutic areas. This article explores its applications, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound's mechanism may involve the inhibition of specific pathways critical for cancer cell proliferation and survival. For instance, studies have shown that pyridazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation, suggesting that this compound may also exert beneficial effects in inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially through modulation of neuroinflammatory responses or by protecting neuronal cells from oxidative damage. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a key role .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyridazine-based compounds, including this compound. The results demonstrated that these compounds exhibited selective cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Case Study 2: Inflammation Model

Another investigation utilized an animal model to assess the anti-inflammatory effects of similar compounds. The findings revealed that treatment with these derivatives significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples, suggesting a robust anti-inflammatory action .

Comparación Con Compuestos Similares

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely follows similar amide coupling strategies as , though yields and purity depend on the pyridazinone intermediate’s stability.

- SAR Trends: Pyridazinone Substitution: The p-tolyl group may enhance membrane permeability over bulkier substituents (e.g., diphenylmethyl in ). Fluorine Role: Fluorine at the 2-position (target) vs. 4-position () could modulate target engagement, as seen in kinase inhibitors like imatinib.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide?

Methodological Answer:

Synthesis involves multi-step reactions, typically starting with substitution, reduction, and condensation steps. Key considerations include:

- Substitution reactions : Use alkaline conditions for fluorophenoxy group introduction (e.g., K₂CO₃ in DMF at 80–100°C) .

- Reduction : Iron powder in acidic media (HCl/H₂O) to reduce nitro intermediates to anilines .

- Condensation : Cyanoacetic acid derivatives with coupling agents (e.g., DCC/DMAP) under inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while temperature control (0–5°C to 80°C) minimizes side reactions .

Analytical Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity and structural fidelity .

Basic: How can researchers confirm the structural identity of this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenoxy protons at δ 6.8–7.4 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z for C₂₅H₂₄FN₃O₃) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline intermediates .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., pyridazinone derivatives in anti-inflammatory assays) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Computational Docking : Molecular dynamics simulations predict binding affinities to targets like COX-2 or EGFR .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation)?

Methodological Answer:

- Tautomerism Analysis : Pyridazinone rings exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize conformers .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace fragmentation pathways in MS .

- Impurity Profiling : HPLC-MS identifies side products (e.g., unreacted intermediates or hydrolysis byproducts) .

Advanced: What strategies are effective for designing analogs with enhanced pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the fluorophenoxy group with trifluoromethyl or sulfonamide moieties to improve metabolic stability .

- Prodrug Modifications : Esterify the propanamide group to enhance membrane permeability .

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic effects of substituents on pyridazinone reactivity .

Advanced: What mechanistic pathways govern the compound’s degradation under physiological conditions?

Methodological Answer:

- Hydrolysis Studies : Incubate in pH 7.4 buffer at 37°C and monitor via LC-MS. Pyridazinone rings are prone to hydrolytic cleavage, forming carboxylic acid derivatives .

- Oxidative Stability : Use liver microsomes to identify CYP450-mediated oxidation sites (e.g., fluorophenoxy dehalogenation) .

- Kinetic Isotope Effects (KIE) : Deuterate labile protons to elucidate rate-determining steps in degradation .

Advanced: How can researchers investigate the compound’s metabolic pathways and interaction with drug transporters?

Methodological Answer:

- Metabolite Identification : Incubate with hepatocytes and analyze via UPLC-QTOF-MS/MS. Look for glucuronidation or sulfation of the propanamide group .

- Transporter Assays : Use Caco-2 cells or transfected HEK293 cells to assess P-gp or BCRP-mediated efflux .

- Pharmacokinetic Modeling : Compartmental models integrate in vitro metabolism data to predict in vivo half-life and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.